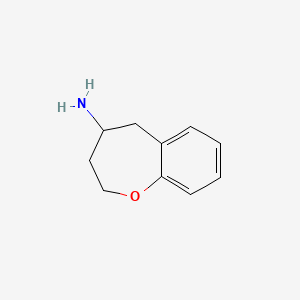

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine can be achieved through several methods. One common approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex . Another method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives .

Scientific Research Applications

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

2,3,4,5-Tetrahydro-1-benzoxepin-5-amine: This compound has a similar structure but differs in the position of the amine group.

4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: This compound includes an additional hydroxyl group, which may alter its biological activity.

Uniqueness

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is unique due to its specific amine position, which can influence its reactivity and biological activity compared to other benzoxepin derivatives .

Biological Activity

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is a bicyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N with a molecular weight of approximately 163.22 g/mol. The compound features a benzene ring fused to a seven-membered oxepine ring with an amine group at the 4-position. This unique structure influences its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound and its derivatives exhibit several notable biological activities:

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific receptors or enzymes in biological pathways. For instance:

- Receptor Binding : Compounds structurally similar to 2,3,4,5-Tetrahydro-1-benzoxepin have been shown to bind to neurotransmitter receptors such as the serotonin receptor (5HT2C), suggesting that this compound may exhibit similar interactions.

Comparison with Related Compounds

The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dimethyl-1-benzoxepin | Methyl substitutions at positions 2 and 3 | Altered CNS effects |

| (4R,5R)-4-Amino-2,3,4,5-tetrahydro-benzoxepin | Hydroxyl group at position 5 | Enhanced anticancer activity |

| 2,3-Dihydro-1-benzoxepin | Saturated form of benzoxepin | Potentially different pharmacological profile |

Case Studies and Research Findings

While specific case studies on this compound are scarce due to limited direct research data, analogues have been investigated extensively:

- CNS Activity in Mice : A study demonstrated that certain derivatives showed significant effects on the CNS when tested in mice. These findings suggest that modifications to the benzoxepin structure can lead to varied neuroactive properties .

- Anticancer Evaluations : Research into benzoxepine derivatives has revealed promising anticancer activities across various cancer cell lines. The structural modifications play a critical role in enhancing efficacy against tumor cells .

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4,9H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRNYXTUAFFTDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CC1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.